4,6-Bis((2-chlorobenzyl)thio)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis((2-chlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C22H16Cl2N2S2. It is known for its unique structure, which includes two chlorobenzylthio groups attached to a cinnoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((2-chlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline derivatives with 2-chlorobenzylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((2-chlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis((2-chlorobenzyl)thio)cinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,6-Bis((2-chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis((2-chlorophenyl)methyl)thio)cinnoline
- 4,6-Bis((2-bromobenzyl)thio)cinnoline
- 4,6-Bis((2-fluorobenzyl)thio)cinnoline
Uniqueness
4,6-Bis((2-chlorobenzyl)thio)cinnoline is unique due to the presence of two chlorobenzylthio groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields .
Properties
CAS No. |
6957-47-7 |
---|---|
Molecular Formula |
C22H16Cl2N2S2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4,6-bis[(2-chlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-19-7-3-1-5-15(19)13-27-17-9-10-21-18(11-17)22(12-25-26-21)28-14-16-6-2-4-8-20(16)24/h1-12H,13-14H2 |
InChI Key |
HXTRNHWXLRJMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.